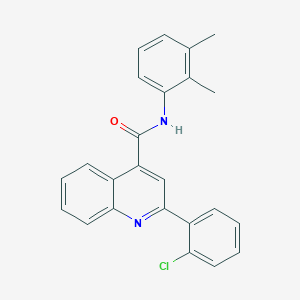![molecular formula C28H26N2O3 B447957 PROPYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B447957.png)
PROPYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound with the molecular formula C28H26N2O3 This compound is characterized by its unique structure, which includes a quinoline ring, a benzoate ester, and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multiple steps, including the formation of the quinoline ring, the introduction of the dimethylphenyl group, and the esterification of the benzoate. One common synthetic route involves the following steps:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Dimethylphenyl Group: This step can be accomplished through a Friedel-Crafts alkylation reaction, where the quinoline ring is alkylated with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification of the Benzoate: The final step involves the esterification of 4-aminobenzoic acid with propanol in the presence of a dehydrating agent such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
PROPYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoate ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halides.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thiol-substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
PROPYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of PROPYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its replication and transcription processes. Additionally, the compound can inhibit certain enzymes, leading to the disruption of metabolic pathways essential for cell survival.
Comparación Con Compuestos Similares
Similar Compounds
PROPYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE: is similar to other quinoline derivatives such as:
Uniqueness
This compound is unique due to its combination of a quinoline ring, a dimethylphenyl group, and a benzoate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other quinoline derivatives.
Propiedades
Fórmula molecular |
C28H26N2O3 |
|---|---|
Peso molecular |
438.5g/mol |
Nombre IUPAC |
propyl 4-[[2-(3,4-dimethylphenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C28H26N2O3/c1-4-15-33-28(32)20-11-13-22(14-12-20)29-27(31)24-17-26(21-10-9-18(2)19(3)16-21)30-25-8-6-5-7-23(24)25/h5-14,16-17H,4,15H2,1-3H3,(H,29,31) |
Clave InChI |
LVRHVMYDGRACCI-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)C)C |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447876.png)

![1-[4-(2,4-Dichlorophenoxy)butanoyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B447880.png)


![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B447888.png)


![ethyl 2-(4-oxo-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetate](/img/structure/B447891.png)

![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-3,3-diphenylpropanamide](/img/structure/B447894.png)

![ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE](/img/structure/B447897.png)
![Ethyl 2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B447898.png)
